molecular formula C16H23NO3 B1601824 Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 99198-80-8

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No. B1601824
CAS RN: 99198-80-8
M. Wt: 277.36 g/mol
InChI Key: LQEJJAZXQQCBBT-UHFFFAOYSA-N
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Description

“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” is a chemical compound used as a reactant for the synthesis of various substances . It has been used in the creation of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids with antibacterial activity .


Molecular Structure Analysis

The molecular formula of “Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” is C16H23NO3 . It contains a total of 44 bonds, including 21 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” is a reactant for the synthesis of various substances, including orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids with antibacterial activity, and cyclic prodrug of RGD peptidomimetic .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” include a refractive index of n20/D 1.543 (lit.), boiling point of 167 °C/0.2 mmHg (lit.), and a density of 1.554 g/mL at 25 °C (lit.) .

Scientific Research Applications

Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are used in various therapeutic applications . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Piperidine derivatives are used in the synthesis of a wide range of pharmaceuticals .
    • They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The methods of application or experimental procedures involve various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .
  • Antimalarial Activity

    • Piperidine derivatives have been synthesized and evaluated for their antimalarial activity .
    • A library of 1,4-disubstituted piperidine derivatives was synthesized from 4-aminopiperidine derivatives .
    • The compounds were evaluated against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum .
    • The most active molecules were comparable to chloroquine in their antimalarial activity .

Safety And Hazards

“Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate” should be kept away from heat and sources of ignition. Thermal decomposition can lead to the release of irritating gases and vapors . The compound is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14,18H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEJJAZXQQCBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566621
Record name Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

CAS RN

99198-80-8
Record name Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of methylene chloride (400 ml) and water (40 ml) are added dropwise benzyloxycarbonyl chloride (100 g) and a solution of 3-(4-piperidyl)propanol (84 g) and triethylamine (65 g) in methylene chloride (100 ml) for 45 minutes at room temperature. After addition is completed, stirring is continued for further 1 hour. The methylene chloride layer is separated, washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Vacuum distillation of the oily residue is carried out to remove the low boiling material (50°-60° C./5 mmHg). 3-(1-Benzyloxycarbonyl-4-piperidyl)propanol (110 g) is obtained as a yellow oily residue.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred and cooled (ice bath, 10° C.) mixture of 3.4 parts of sodium tetrahydroborate and 188 parts of N,N-dimethylformamide were added dropwise 28 parts of (phenylmethyl) 4-(3-chloro-3-oxopropyl)-1-piperidinecarboxylate (exothermic reaction, the temperature rose to 38° C.). Upon completion addition, the reaction mixture was stirred over weekend at room temperature. The reaction mixture was poured into water and the product was extracted with methylbenzene. The extract was dried, filtered and evaporated, yielding 15.4 parts (61.6%) of (phenylmethyl) 4-(3-hydroxypropyl)-1-piperidinecarboxylate as a residue (int. 35).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(phenylmethyl) 4-(3-chloro-3-oxopropyl)-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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